4,5-Diphenyl-4,5-dihydro-1,2-oxazol-5-ol
Description
Properties
CAS No. |
61184-62-1 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4,5-diphenyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C15H13NO2/c17-15(13-9-5-2-6-10-13)14(11-16-18-15)12-7-3-1-4-8-12/h1-11,14,17H |
InChI Key |
PYBDUNWOFLXRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=NOC2(C3=CC=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4,5-Diphenyl-4,5-dihydro-1,2-oxazol-5-ol with structurally related dihydroisoxazole derivatives, emphasizing substituent effects, molecular properties, and applications.
Substituent Variations and Molecular Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 4,5-Diphenyl-4,5-dihydro-1,2-oxazol-5-ol | Phenyl (4,5), hydroxyl (5) | C₁₆H₁₃NO₂* | 251.28* | Hypothesized pharmaceutical use | [12], [15] |
| 5,5-Diphenyl-4,5-dihydroisoxazole-3-carboxylic acid | Phenyl (5,5), carboxylic acid (3) | C₁₇H₁₃NO₃ | 279.29 | Drug synthesis intermediate | [12] |
| Isoxadifen-ethyl | Phenyl (5,5), ethyl ester (3) | C₁₈H₁₇NO₃ | 295.33 | Herbicide safener | [15] |
| 5-tert-Butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol | tert-Butyl (5), phenyl (3), hydroxyl (5) | C₁₃H₁₇NO₂ | 219.28 | Research chemical (limited availability) | [10] |
| 5-Trichloromethyl-4,5-dihydro-5-isoxazolol | Trichloromethyl (5), hydroxyl (5) | C₄H₄Cl₃NO₂ | 204.44 | High reactivity, agrochemical potential | [17] |
| HAB-439/(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid | Phenyl (3), phosphonic acid (5) | C₉H₁₀NO₄P | 227.15 | Immunostimulatory, aminopeptidase B inhibition | [11] |
Structural and Functional Insights
- Phenyl vs. Alkyl Substituents :
- Functional Group Effects: Carboxylic acid (C₁₇H₁₃NO₃) and ester (C₁₈H₁₇NO₃) groups broaden applications from drug intermediates to agrochemicals . Phosphonic acid (C₉H₁₀NO₄P) introduces polarity, enabling immunostimulatory activity . Trichloromethyl groups (C₄H₄Cl₃NO₂) increase electrophilicity, favoring reactivity in agrochemicals .
Physical Properties
- Crystal Structures: 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol crystallizes in a monoclinic system (space group P2₁/c, a = 10.2200 Å, b = 14.2289 Å, c = 10.2474 Å) . No crystal data is reported for 4,5-diphenyl derivatives, but structural analogs suggest similar packing influenced by phenyl stacking.
Q & A
Q. What are the common synthetic routes for 4,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol, and how can reaction conditions be optimized for enantiomeric purity?
The synthesis typically involves a three-step process starting from (S)-(+)-2-phenylglycinol, including cyclization and stereochemical control. Key steps include:
- Cyclization : Reaction of substituted propenones with hydroxylamine derivatives under basic conditions (e.g., K₂CO₃ in MeOH/H₂O) to form the oxazole ring .
- Stereochemical control : Use of chiral auxiliaries or enantiomerically pure starting materials to minimize racemization. For example, (S)-configured precursors yield >99% enantiomeric excess (ee) when reaction temperatures are maintained below 25°C .
- Purification : Column chromatography (60–120 mesh silica) and recrystallization from ethyl acetate/hexane mixtures improve purity (>99%) .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the hydroxyl proton (OH) appears as a broad singlet at δ ~5.5 ppm in CDCl₃ .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 10.2200 Å, b = 14.2289 Å) resolve stereochemistry and hydrogen-bonding networks. SHELX software refines data to R < 0.05 .
- Polarimetry : Specific rotation values ([α]ᴅ) verify enantiopurity, with deviations <0.5° indicating minimal racemization .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in crystallographic data, such as unexpected dihedral angles or hydrogen-bonding patterns?
Discrepancies in dihedral angles (e.g., 15.51° vs. theoretical 10–20°) arise from torsional strain or crystal packing effects. Strategies include:
- Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify strain-induced deviations .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···N hydrogen bonds) contributing to lattice stability. For example, hydrogen bonds with D···A distances of 2.93 Å stabilize [001] chains .
- Molecular dynamics simulations : Assess thermal motion (ADPs) to refine displacement parameters (Uiso) and validate anisotropic thermal ellipsoids .
Q. What experimental designs mitigate racemization during functionalization of the oxazole ring?
Racemization occurs via keto-enol tautomerism or acid/base catalysis. Mitigation approaches:
- Low-temperature functionalization : Perform alkylation/acylation at −20°C to suppress proton exchange .
- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the hydroxyl moiety during reactions .
- Kinetic resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively modify one enantiomer .
Q. How do substituents on the phenyl rings influence bioactivity, and what assays are suitable for structure-activity relationship (SAR) studies?
- Electron-withdrawing groups (e.g., NO₂, CF₃) enhance antiviral activity by increasing electrophilicity. Assays include:
- Hydrophobic substituents (e.g., methyl, benzofuran) improve blood-brain barrier penetration, quantified via logP (XlogP ~4.3) .
Q. What strategies address low yields in multi-step syntheses of derivatives, such as 4,5-diphenyl-4,5-dihydroisoxazole-3-carboxamide?
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, increasing yields from 70% to 94% .
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
- Catalytic systems : Palladium nanoparticles (Pd NPs) or organocatalysts (e.g., proline) reduce side reactions in cross-coupling steps .
Methodological Challenges and Solutions
Q. How can researchers resolve conflicting crystallographic data between independent studies?
Contradictions in unit cell parameters or space groups (P2₁/c vs. P2₁) arise from:
- Polymorphism : Screen crystallization solvents (e.g., DMF vs. EtOH) to isolate stable forms .
- Twinned crystals : Use PLATON’s TWINABS to refine data and deconvolute overlapping reflections .
- High-resolution synchrotron data : Collect data at λ = 0.7 Å to resolve ambiguities in hydrogen atom positions .
Q. What are the limitations of current biological activity studies, and how can they be improved?
- Low solubility : Formulate derivatives as PEGylated nanoparticles to enhance bioavailability .
- Off-target effects : Use CRISPR-Cas9 gene editing to create isogenic cell lines for specificity testing .
- Metabolic instability : Introduce deuterium at labile positions (C–H → C–D) to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
